molecular formula C12H20N2 B1670857 Dodecanedinitrile CAS No. 4543-66-2

Dodecanedinitrile

Cat. No. B1670857
CAS RN: 4543-66-2
M. Wt: 192.3 g/mol
InChI Key: AVQYXBDAZWIFTO-UHFFFAOYSA-N
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Patent
US05554778

Procedure details

A mixture of 0.059 mmol RuHCl(H2)(PCy3)2, 2.87 mmol dodecanedinitrile, 5 mL water and 35 mL toluene was stirred in a Fisher-Porter tube at 80° C. under 860 kPa H2. After 22 hours, gc analysis showed that the dinitrile was completely converted and the product, 1,12-dodecanediamine, formed in 85% yield.
[Compound]
Name
RuHCl(H2)(PCy3)2
Quantity
0.059 mmol
Type
reactant
Reaction Step One
Quantity
2.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13].O>C1(C)C=CC=CC=1>[CH2:12]([NH2:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][NH2:14]

Inputs

Step One
Name
RuHCl(H2)(PCy3)2
Quantity
0.059 mmol
Type
reactant
Smiles
Name
Quantity
2.87 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC#N)#N
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred in a Fisher-Porter tube at 80° C. under 860 kPa H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(CCCCCCCCCCCN)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.